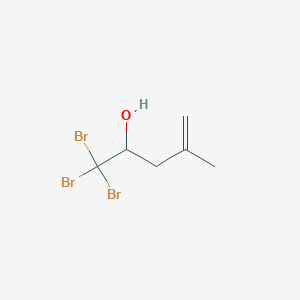

1,1,1-Tribromo-4-methylpent-4-en-2-ol

Description

1,1,1-Tribromo-4-methylpent-4-en-2-ol is a halogenated secondary alcohol featuring a pent-4-en-2-ol backbone substituted with three bromine atoms at the C1 position and a methyl group at C2. Brominated alcohols of this type are typically synthesized via halogenation of allylic alcohols or through nucleophilic substitution reactions, though specific protocols for this compound remain undocumented in the provided sources .

Properties

CAS No. |

59898-06-5 |

|---|---|

Molecular Formula |

C6H9Br3O |

Molecular Weight |

336.85 g/mol |

IUPAC Name |

1,1,1-tribromo-4-methylpent-4-en-2-ol |

InChI |

InChI=1S/C6H9Br3O/c1-4(2)3-5(10)6(7,8)9/h5,10H,1,3H2,2H3 |

InChI Key |

OQPURHAGMKWHRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C(Br)(Br)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1,1-Tribromo-4-methylpent-4-en-2-ol with three analogs:

- 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (fluorinated analog, )

- 1,1,3,4-Tetrachloro-4-methylpent-1-ene (chlorinated analog, )

- 4,5,5-Triphenylpent-4-en-1-ol (phenyl-substituted analog, )

Physical and Structural Properties

Key Observations :

- Molecular Weight : Bromination increases molecular weight significantly compared to chlorinated or fluorinated analogs.

- Polarity : The hydroxyl group enhances polarity, but bromine’s lower electronegativity (vs. F or Cl) reduces hydrogen-bonding capacity compared to the fluorinated analog.

- Thermal Stability : Brominated compounds generally exhibit lower thermal stability than chlorinated analogs due to weaker C-Br bonds .

Chemical Reactivity

- Nucleophilic Substitution : The C-Br bonds in the tribromo compound are more reactive toward substitution than C-Cl or C-F bonds, making it a candidate for synthesizing derivatives via SN2 mechanisms. In contrast, the fluorinated analog’s C-F bonds are inert under most conditions .

- Acidity of -OH Group : Electron-withdrawing halogens (e.g., F) increase acidity. The fluorinated analog’s -OH group (pKa ~10–12) is likely more acidic than the tribromo compound’s (pKa ~12–14), though exact data are unavailable.

- Alkene Reactivity : The terminal alkene in all analogs participates in addition reactions. Bromine’s steric bulk may hinder electrophilic addition compared to the less bulky phenyl-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.